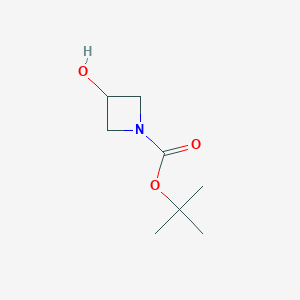

1-N-Boc-3-hydroxyazetidine

Descripción

The exact mass of the compound Tert-butyl 3-hydroxyazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRXRQJQQKMFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373546 | |

| Record name | tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-55-0 | |

| Record name | tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1-N-Boc-3-hydroxyazetidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (also known as tert-butyl 3-hydroxyazetidine-1-carboxylate). This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug development.

Chemical Structure and Identifiers

This compound is characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This structure makes it a valuable intermediate for introducing the azetidine motif into more complex molecules.[1]

| Identifier | Value |

| CAS Number | 141699-55-0[1][2] |

| Molecular Formula | C₈H₁₅NO₃[2][3] |

| Molecular Weight | 173.21 g/mol [2][3][4] |

| IUPAC Name | tert-butyl 3-hydroxyazetidine-1-carboxylate[1][5][6] |

| Synonyms | 1-Boc-3-azetidinol, N-Boc-3-hydroxyazetidine, tert-Butyl 3-hydroxyazetidine-1-carboxylate[1][4] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)O[1] |

| InChI | InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3[1] |

| InChIKey | XRRXRQJQQKMFBC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is typically a white to light yellow solid at room temperature.[1][7][8]

| Property | Value |

| Appearance | White to light yellow solid or powder[1][7][8][9] |

| Melting Point | 36-43 °C[9] |

| Boiling Point | 253.7 ± 33.0 °C (Predicted)[8][9] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted)[9] |

| Flash Point | >110 °C (>230 °F)[9] |

| Solubility | Soluble in organic solvents such as methanol; insoluble in water.[1][9] |

| pKa | 14.16 ± 0.20 (Predicted)[9] |

| Storage Temperature | 2-8°C[9] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the deprotection of a precursor followed by Boc protection. The following protocol is a general procedure derived from cited methods.[3][7][9]

Starting Material: 1-diphenylmethyl-3-hydroxyazetidine or 1-benzylazetidin-3-ol.[7][10] Reagents: Methanol, 10% Palladium on Carbon (Pd/C), Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF).[3][7][10]

Methodology:

-

Deprotection (Hydrogenolysis):

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (e.g., 10.0 g, 41.8 mmol) in a suitable solvent like methanol (300 mL) or THF (350 mL).[3][7][10]

-

Add a catalytic amount of 10% Palladium on Carbon (e.g., 10.0 g).[3][7]

-

Place the reaction mixture under a hydrogen atmosphere (e.g., 30 psi) and stir at room temperature.[3]

-

The reaction is typically monitored for completion, which can take from 3 to 18 hours.[3][7]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.[3][7] The filter cake is washed with the solvent used in the reaction.

-

-

Boc Protection:

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[3][7]

-

The resulting residue is then purified by silica gel column chromatography.

-

A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 1:1 and moving to 1:2).[3]

-

The purified fractions are combined and concentrated to afford this compound as a solid.

-

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a two-step process involving debenzylation followed by N-Boc protection.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. bangchemicals.com [bangchemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1-Boc-3-hydroxyazetidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 141699-55-0 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound CAS#: 141699-55-0 [m.chemicalbook.com]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-hydroxyazetidine, with the CAS number 141699-55-0, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid four-membered azetidine core, combined with a strategically placed hydroxyl group and a Boc-protecting group, offers a unique conformational constraint and versatile reactivity. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is typically a white to light yellow solid. The Boc (tert-butoxycarbonyl) group provides stability and allows for controlled deprotection in synthetic routes.

| Property | Value | Reference(s) |

| CAS Number | 141699-55-0 | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 36-43 °C | |

| Boiling Point | 253.7±33.0 °C (Predicted) | |

| Purity (Assay) | ≥96.0% - 97% | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents, insoluble in water |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the debenzylation of a protected azetidine precursor followed by the introduction of the Boc group.

Protocol 1: Synthesis from 1-benzhydrylazetidin-3-ol hydrochloride

This two-step procedure involves the formation of the free base followed by a one-pot debenzylation and Boc-protection.

Step 1: Formation of 1-benzhydrylazetidin-3-ol (Free Base)

-

Suspend 1-benzhydrylazetidin-3-ol hydrochloride (625 g, 2.27 mol) in a mixture of 10% aqueous sodium carbonate solution (5 L) and dichloromethane (5 L).

-

Stir the suspension at room temperature until all solids dissolve.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 L).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

Step 2: Hydrogenolysis and Boc-Protection

-

Dissolve the crude free base in tetrahydrofuran (THF) (6 L) in a suitable pressure vessel (e.g., Parr bomb).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a palladium on carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., to 30 psi) and stir at room temperature for approximately 18 hours, or until hydrogen uptake ceases.

-

Monitor the reaction completion by a suitable analytical method (e.g., HPLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with THF (4 L).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., 1:1 to 1:2), to afford this compound.

Caption: General synthesis workflow for this compound.

Core Applications in Drug Discovery

The structural attributes of this compound make it a highly valuable component in the construction of complex therapeutic molecules. Its primary role is as a linker, connecting different functional moieties within a drug construct.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a precursor to non-cleavable linkers. These linkers covalently attach a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb selectively targets tumor-associated antigens on cancer cells, and upon internalization, the entire ADC is degraded in the lysosome, releasing the payload to exert its cell-killing effect. The azetidine ring provides a stable, rigid spacer within the linker, influencing the overall properties of the ADC, such as solubility and stability.

Caption: Role of azetidine linkers in ADC mechanism of action.

Proteolysis Targeting Chimeras (PROTACs)

This compound is also employed in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The azetidine-containing linker plays a crucial role in orienting these two ligands to facilitate the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.

Caption: Logical workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and indispensable building block for the synthesis of sophisticated molecules in drug discovery. Its unique structural features provide a stable and conformationally constrained scaffold that is leveraged in the design of linkers for ADCs and PROTACs. The synthetic accessibility and reactivity of this compound will continue to fuel innovation in the development of next-generation targeted therapies.

Technical Guide: Physical Properties of tert-Butyl 3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and the presence of a hydroxyl group make it a valuable scaffold for introducing specific conformational constraints and polarity into molecules. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development.

Core Physical Properties

The fundamental physical characteristics of tert-butyl 3-hydroxyazetidine-1-carboxylate are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem[3] |

| Appearance | White to light yellow solid | SpectraBase[4] |

| Melting Point | 36-43 °C | ChemicalBook[5] |

| Boiling Point (Predicted) | 253.7 ± 33.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | ChemicalBook[5] |

| Solubility | Soluble in Methanol | ChemicalBook[5] |

| Storage Temperature | 2-8°C | ChemicalBook[5] |

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m), 3.82 (2H, dd, J = 10.2, 4.4Hz), 1.44 (9H, s).[5]

¹³C NMR (100 MHz, MeOD-d₄): δ (ppm) 158.8 (C=O, Boc), 80.5 (Cq tBu), 55.9 (CH), 45.1 (CH₂), 28.9 (tBu, Boc).[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

FTIR (Melt): Key absorptions can be observed that correspond to the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-N and C-O stretches. The spectrum is available on SpectraBase for detailed analysis.[4]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of tert-butyl 3-hydroxyazetidine-1-carboxylate can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[7][8][9][10][11]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Assessment (Qualitative)

A qualitative assessment of solubility in a given solvent can be performed as follows:

Procedure:

-

Sample Preparation: Weigh a small, known amount of tert-butyl 3-hydroxyazetidine-1-carboxylate (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL of methanol) to the solid in a test tube or vial.

-

Observation: Agitate the mixture (e.g., by vortexing) for a set period at a controlled temperature.

-

Analysis: Visually inspect the solution for the presence of undissolved solid. If the solid completely dissolves, it is considered soluble under these conditions.

Application in Synthesis: A Workflow for PROTAC Development

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The azetidine ring provides a rigid scaffold that can be functionalized to connect the target protein binder and the E3 ligase ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using an azetidine-based linker derived from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Caption: Generalized workflow for PROTAC synthesis.

Safety and Handling

tert-Butyl 3-hydroxyazetidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Store in a cool, dry, and well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. scienceopen.com [scienceopen.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. davjalandhar.com [davjalandhar.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-N-Boc-3-hydroxyazetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-N-Boc-3-hydroxyazetidine, a key building block in modern medicinal chemistry.[1][] While specific quantitative solubility data in a range of organic solvents is not extensively published, this document outlines the established qualitative solubility profile and furnishes a detailed experimental protocol for determining precise solubility values. Furthermore, it visualizes a common synthetic pathway for this compound, offering a comprehensive resource for its application in research and development.

Solubility Profile of this compound

This compound (CAS RN: 141699-55-0), also known as tert-butyl 3-hydroxyazetidine-1-carboxylate, is a white to light yellow solid at room temperature.[3][4][5] It is characterized by the presence of a polar hydroxyl group and a non-polar tert-butoxycarbonyl (Boc) protecting group, which impart a degree of amphiphilicity to the molecule.

General solubility information indicates that this compound is soluble in a variety of organic solvents but is insoluble in water.[3] This solubility profile is consistent with its molecular structure, where the Boc group enhances lipophilicity, while the hydroxyl group and the azetidine ring nitrogen contribute to its polarity.

Qualitative Solubility Summary

Based on its chemical structure and general laboratory observations, the following qualitative solubility trends can be expected. It is important to note that these are general predictions, and empirical testing is necessary to determine quantitative values.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | High | The hydroxyl group of this compound can participate in hydrogen bonding with protic solvents, promoting dissolution. |

| Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO, THF) | High to Moderate | The polarity of these solvents can effectively solvate the polar functionalities of the molecule.[6] |

| Chlorinated Solvents (e.g., Dichloromethane) | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[7] |

| Ester Solvents (e.g., Ethyl Acetate) | Moderate | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds.[7] |

| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | The non-polar nature of toluene makes it less effective at solvating the polar groups of the molecule. |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Low | These non-polar solvents are generally poor solvents for polar compounds. |

Experimental Protocol for Determining a-N-Boc-3-hydroxyazetidine Solubility

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[8] This method determines the thermodynamic solubility of a compound at a given temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8] The temperature should be maintained at the desired value for the solubility measurement.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[8]

-

Filtration: Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter into a clean vial.[8] This step removes any remaining solid particles.

-

Quantification: Dilute an aliquot of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of the solute in the saturated solution. The solubility is typically reported in mg/mL or mol/L at the specified temperature.

Visualizing a Key Synthetic Pathway

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[][9] The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic pathway to this compound.

Application in Drug Discovery and Development

The azetidine ring is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications.[1] Its protected nitrogen and reactive hydroxyl group allow for sequential and controlled chemical modifications, making it a valuable tool for building molecular complexity. The solubility of this intermediate in various organic solvents is a critical parameter for reaction setup, purification, and formulation development in the drug discovery process.[10]

References

- 1. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Boc-3-hydroxyazetidine 97% | CAS: 141699-55-0 | AChemBlock [achemblock.com]

- 5. 1-Boc-3-ヒドロキシアゼチジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 10. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-N-Boc-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the ¹H NMR spectrum of 1-N-Boc-3-hydroxyazetidine, a key building block in medicinal chemistry and drug development. This document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a standard experimental protocol for spectral acquisition.

Molecular Structure and Proton Environments

This compound possesses a strained four-membered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a hydroxyl group. The molecule has four distinct proton environments, leading to a characteristic ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:

Figure 1: Structure of this compound with proton labeling.

¹H NMR Spectral Data

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 300 MHz.

| Signal | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | H of Boc | 1.43 | Singlet (s) | 9H |

| 2 | H꜀ (CH-OH) | 4.56 | Multiplet (m) | 1H |

| 3 | Hₐ (CH₂) | 3.81 | Multiplet (m) | 2H |

| 4 | Hᵦ (CH₂) | 4.13 | Multiplet (m) | 2H |

Note: The multiplicities for the azetidine ring protons are complex due to second-order effects and are often reported as multiplets (m)[1].

Interpretation of the Spectrum

-

Boc Group (1.43 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector appear as a sharp singlet at approximately 1.43 ppm. This signal is characteristic and easily identifiable.

-

Azetidine Ring Protons (3.81 - 4.56 ppm):

-

H꜀ (4.56 ppm): The proton on the carbon bearing the hydroxyl group (C3) is the most deshielded of the ring protons due to the electron-withdrawing effect of the adjacent oxygen atom. It appears as a multiplet around 4.56 ppm.[1]

-

Hₐ and Hᵦ (3.81 and 4.13 ppm): The four protons on the two methylene groups (C2 and C4) of the azetidine ring are diastereotopic and thus chemically non-equivalent. They give rise to complex multiplets in the region of 3.81 and 4.13 ppm.[1] The protons on the same carbon are geminally coupled, and they are also vicinally coupled to the H꜀ proton.

-

Spin-Spin Coupling Pathway

The coupling relationships between the protons on the azetidine ring are illustrated in the following diagram. Due to the rigid nature of the four-membered ring, the geminal and vicinal coupling constants can be significant.

Figure 2: Spin-spin coupling pathways for the azetidine ring protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

5.1. Sample Preparation

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

5.2. Instrument Parameters

The following are typical parameters for a 300 or 400 MHz NMR spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 300 or 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Pulse Sequence | Standard single-pulse (zg30) |

| Relaxation Delay (d1) | 1-5 seconds |

| Number of Scans (ns) | 8-16 |

| Spectral Width | ~16 ppm |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

5.3. Experimental Workflow

The general workflow for acquiring and processing the ¹H NMR spectrum is depicted below.

Figure 3: Experimental workflow for ¹H NMR spectroscopy.

References

Key spectroscopic data for 1-N-Boc-3-hydroxyazetidine characterization

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data essential for the characterization of 1-N-Boc-3-hydroxyazetidine (tert-butyl 3-hydroxyazetidine-1-carboxylate), a valuable building block in pharmaceutical and medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Summary of Spectroscopic Data

The empirical formula for this compound is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol .[1] The structural confirmation is achieved through a combination of spectroscopic methods, with the key quantitative data summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.56 | m | 1H | CH-OH |

| 4.13 | m | 2H | CH₂ |

| 3.81 | m | 2H | CH₂ |

| 1.43 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 300 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | C=O (carbamate) |

| 79.5 | C(CH₃)₃ |

| 61.9 | CH-OH |

| 46.4 | CH₂ |

| 28.3 | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Description | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| 2974 | C-H stretch (sp³) | Alkane |

| 1694 | C=O stretch | Carbamate |

| 1455 | C-H bend | Alkane |

| 1372 | C-H bend | Alkane |

| 1255 | C-N stretch | Amine |

| 1138 | C-O stretch | Alcohol |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174.1 | [M+H]⁺ (protonated molecule) |

| 118.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 74.1 | [M+H - C₅H₉O₂]⁺ (further fragmentation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 150 MHz spectrometer, respectively.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

Data Processing: The free induction decay (FID) was processed with a Fourier transform. Phase and baseline corrections were applied. Chemical shifts were referenced to the internal TMS standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mode: Transmittance.

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Acquisition Parameters:

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

Data Processing: The acquired mass spectra were analyzed to identify the protonated molecular ion and significant fragment ions.

Visualization of Characterization Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of this compound.

References

The Gatekeeper of Strained Rings: A Technical Guide to the Boc Protecting Group in Azetidine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. However, the inherent ring strain that makes azetidines attractive also renders them susceptible to undesired reactions. The strategic use of protecting groups is therefore paramount in harnessing the synthetic potential of this heterocycle. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone, offering a versatile and reliable tool for the synthesis and functionalization of azetidines. This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in azetidine chemistry, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The multifaceted role of the Boc protecting group

The Boc group serves several critical functions in azetidine chemistry, primarily by modulating the reactivity of the ring nitrogen and adjacent carbons. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom, preventing unwanted side reactions.[1] This deactivation is crucial for maintaining the integrity of the strained four-membered ring during various synthetic transformations.[2]

Furthermore, the Boc group acts as a powerful directing group, facilitating the regioselective functionalization of the azetidine ring. A salient example is the α-lithiation of N-Boc-azetidines. The carbamate oxygen can coordinate with organolithium bases, directing deprotonation to the adjacent C2 position, thereby enabling the introduction of a wide range of electrophiles.[3][4] This controlled functionalization is a key strategy for synthesizing substituted azetidine derivatives.[3]

The stability of the Boc group under a variety of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.[5][6] This orthogonality allows for the selective deprotection of the azetidine nitrogen without affecting other acid-labile groups that may be present in the molecule.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving Boc-protected azetidines, providing a comparative overview of yields and selectivities.

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Azetidine | (Boc)₂O, Et₃N, THF | N-Boc-azetidine | >95 | [6] |

| 2 | 3-Hydroxyazetidine | (Boc)₂O, NaHCO₃, H₂O/THF | N-Boc-3-hydroxyazetidine | 98 | [7] |

| 3 | Various amines | (Boc)₂O, I₂ (cat.), solvent-free, rt | N-Boc-amines | 90-98 | [1] |

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | N-Boc-azetidine | TFA, CH₂Cl₂ | Azetidine·TFA | Quantitative | [8] |

| 2 | N-Boc-amines | Oxalyl chloride, MeOH, rt | Amine·HCl | up to 90 | [6] |

| 3 | N-Boc-amines | Choline chloride/p-toluenesulfonic acid (DES), rt | Amine | Excellent | [5] |

| 4 | N-Boc protected amines | Water, 100 °C | Amine | 90-97 | [9] |

| Entry | N-Boc-azetidine Derivative | Electrophile | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

| 1 | N-Boc-azetidine | D₂O | s-BuLi, TMEDA, THF, -78 °C | 2-Deutero-N-Boc-azetidine | 54 | - | - | [10] |

| 2 | N-Botc-azetidine | MeI | s-BuLi, (-)-sparteine, Et₂O, -78 °C | N-Botc-2-methylazetidine | 73 | - | 69:31 | [3] |

| 3 | N-Botc-azetidine | PhCHO | s-BuLi, chiral diamine, hexane, -98 °C | α-(hydroxybenzyl)-N-Botc-azetidine | 65 | - | 92:8 | [3] |

| 4 | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU, MeCN, 65 °C | Methyl 2-(1,3'-biazetidin-3-yl)acetate | 64 | - | - | [11] |

| 5 | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU, MeCN, 65 °C | Methyl 2-(1-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 61 | - | - | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for Boc Protection of Azetidine

Materials:

-

Azetidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of azetidine (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the N-Boc-azetidine.[6]

General Procedure for Boc Deprotection of Azetidine using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc-azetidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-azetidine derivative (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

-

Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting azetidine trifluoroacetate salt can be used directly or further purified.[8]

Protocol for α-Lithiation and Electrophilic Quench of N-Boc-azetidine

Materials:

-

N-Boc-azetidine

-

s-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Electrophile (e.g., D₂O, MeI, PhCHO)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask and line

-

Dry ice/acetone bath

-

Syringes

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (1.2 eq) to the cooled THF.

-

Add s-BuLi (1.2 eq) dropwise via syringe.

-

Add a solution of N-Boc-azetidine (1.0 eq) in THF dropwise to the reaction mixture.

-

Stir the solution at -78 °C for 1 hour to facilitate lithiation.

-

Add the electrophile (1.5 eq) dropwise and continue stirring at -78 °C for an additional 1-2 hours.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[10]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of the Boc protecting group in azetidine chemistry.

Conclusion

The Boc protecting group is an indispensable tool in modern azetidine chemistry. Its ability to stabilize the strained ring, direct regioselective functionalization, and be readily removed under mild conditions has enabled the synthesis of a vast array of complex azetidine-containing molecules. The quantitative data and detailed protocols presented in this guide underscore the reliability and versatility of Boc-protected azetidines as building blocks in drug discovery and organic synthesis. For researchers and drug development professionals, a thorough understanding of the function and application of the Boc group is essential for the successful design and execution of synthetic routes targeting novel azetidine-based therapeutics.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-N-Boc-3-hydroxyazetidine: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary precursors and synthetic routes for the preparation of 1-N-Boc-3-hydroxyazetidine, a critical building block in medicinal chemistry and drug development. This document details common starting materials, outlines key reaction pathways, and presents experimental protocols with corresponding quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound (tert-butyl 3-hydroxyazetidine-1-carboxylate) is a valuable heterocyclic intermediate widely utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other bioactive molecules.[1][2] Its rigid four-membered ring and functional handles—a Boc-protected amine and a secondary alcohol—provide a versatile scaffold for structural modification.[1] The selection of an appropriate precursor and synthetic strategy is paramount for achieving high yields, purity, and scalability. This guide explores the most prevalent and efficient methods for the synthesis of this key intermediate.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly originates from a few key precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction. The primary synthetic strategies involve either the functionalization of a pre-formed azetidine ring or the cyclization of acyclic precursors.

The most common precursors include:

-

Epichlorohydrin and an amine: This is a fundamental approach where the azetidine ring is constructed.

-

Protected 3-hydroxyazetidine derivatives: These routes involve the deprotection of the nitrogen atom followed by the introduction of the Boc group. Common examples are 1-benzylazetidin-3-ol and 1-(diphenylmethyl)-3-hydroxyazetidine.

-

Azetidin-3-ol: Direct Boc protection of the parent heterocycle.

The following sections detail the synthetic pathways starting from these key precursors.

Synthetic Pathways and Experimental Protocols

Pathway 1: From Epichlorohydrin and Benzylamine

This widely used industrial route involves the initial reaction of benzylamine with epichlorohydrin to form an amino alcohol, which is subsequently cyclized to 1-benzylazetidin-3-ol. The benzyl protecting group is then removed via catalytic hydrogenation, and the resulting azetidin-3-ol is protected with a Boc group.

Caption: Synthesis of this compound from epichlorohydrin.

Experimental Protocol for the Synthesis of 1-Benzylazetidin-3-ol: [3]

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

-

Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

-

Upon completion, the product can be isolated and purified.

Experimental Protocol for Hydrogenolysis and Boc Protection: [3]

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Filter the reaction mixture through a suction filter to remove the catalyst.

-

Remove the solvent from the filtrate under vacuum to yield crude azetidin-3-ol.

-

Dissolve the crude azetidin-3-ol in a suitable solvent and add di-tert-butyl dicarbonate ((Boc)₂O) to obtain tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

The final product can be purified by recrystallization from n-heptane.[3] A reported yield for the pure white solid product is 91%.[3]

Pathway 2: From 1-(Diphenylmethyl)-3-hydroxyazetidine

This pathway is similar to the one using a benzyl group, but employs a diphenylmethyl (benzhydryl) protecting group. This group is also readily removed by catalytic hydrogenation.

Caption: Synthesis via deprotection of 1-(diphenylmethyl)-3-hydroxyazetidine.

Experimental Protocol for Hydrogenolysis and Boc Protection: [4]

-

Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

-

Add 10% palladium on carbon catalyst (10.0 g) and carry out the catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere (e.g., 30 psi).[4]

-

After the reaction is complete, remove the catalyst by filtration through Celite.

-

To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be purified by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[4] A yield of 97% has been reported for this process.[4]

Pathway 3: From Azetidin-3-ol Hydrochloride

Directly starting from azetidin-3-ol or its hydrochloride salt is the most straightforward approach, though the precursor may be more expensive. The synthesis involves a simple Boc protection step. Azetidin-3-ol hydrochloride itself can be synthesized from epichlorohydrin and tert-butylamine, followed by de-tert-butylation.[5][6]

Caption: Direct Boc protection of azetidin-3-ol.

While a specific detailed protocol for the direct Boc protection of azetidin-3-ol hydrochloride was not fully elaborated in the provided search results, the general procedure would involve neutralizing the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane, THF), followed by the addition of di-tert-butyl dicarbonate.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes described.

| Precursor | Key Reagents | Solvent(s) | Reaction Time | Yield | Reference |

| 1-Benzylazetidin-3-ol | 5% Pd/C, H₂, (Boc)₂O | THF | 20 hours | 91% | [3] |

| 1-(Diphenylmethyl)-3-hydroxyazetidine | 10% Pd/C, H₂, (Boc)₂O | Methanol | 3 hours | 97% | [4] |

| Epichlorohydrin and Benzylamine | Na₂CO₃ for cyclization | Water, ACN | 16 + 16 hours | - | [3] |

Yields are for the final this compound product from the specified precursor.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic pathways, with the choice of precursor being a key determinant of the overall process. Routes starting from protected 3-hydroxyazetidines, such as the 1-benzyl or 1-(diphenylmethyl) derivatives, offer high yields through straightforward deprotection and Boc-protection steps. The construction of the azetidine ring from epichlorohydrin and an amine represents a more fundamental approach often favored in industrial settings due to the lower cost of starting materials. This guide provides the necessary technical details for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Molecular weight and formula of tert-butyl 3-hydroxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxyazetidine-1-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its application in the manufacturing of therapeutic agents.

Chemical and Physical Properties

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a stable, solid compound at room temperature, widely utilized as a versatile building block in medicinal chemistry. Its Boc-protected nitrogen and hydroxyl group offer orthogonal reactivity for the construction of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 173.21 g/mol | [1][2][3][4] |

| CAS Number | 141699-55-0 | [1][2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 36-43 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and further reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate are crucial for its effective application in research and development.

1. Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)

This protocol outlines a general procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate via the debenzylation of 1-benzylazetidin-3-ol.[1]

-

Materials:

-

1-benzylazetidin-3-ol (V-3) (35.0 g, 214.4 mmol)

-

Tetrahydrofuran (THF) (350 mL)

-

5% Palladium on carbon (Pd/C) (1.75 g)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

To a solution of 1-benzylazetidin-3-ol (V-3) in THF, add 5% Pd/C.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through a suction filter to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under vacuum to yield the crude tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4).

-

2. Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (V-5)

This protocol describes the oxidation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to a ketone using a TEMPO-catalyzed reaction.[1]

-

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) (10.0 g, 57.7 mmol)

-

Dichloromethane (CH₂Cl₂) (200 mL)

-

9.1% Potassium bromide (KBr) aqueous solution (15.1 g)

-

TEMPO (0.18 g, 1.15 mmol)

-

Potassium bicarbonate (KHCO₃) (104 g)

-

Sodium hypochlorite (NaClO) (86 g, 12% water solution)

-

Water (389 mL)

-

15% Sodium thiosulfate aqueous solution (100 mL)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) in CH₂Cl₂.

-

Cool the solution to between -15 °C and 5 °C.

-

Slowly add the 9.1% potassium bromide aqueous solution and TEMPO to the cooled solution.

-

Separately, prepare a mixture of KHCO₃ and NaClO in water.

-

Add the KHCO₃/NaClO mixture to the reaction vessel and stir for 30 minutes.

-

After the reaction is complete, quench the reaction by adding 15% sodium thiosulfate aqueous solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water.

-

Remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate (V-5).

-

3. O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol details the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a benzyl bromide derivative.[2]

-

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Potassium tert-butoxide (1.65 M solution in THF, 735 μL, 1.21 mmol)

-

2-fluoro-4-(trifluoromethoxy)benzyl bromide (3a) (315 mg, 1.15 mmol)

-

Ethyl acetate

-

1 M Sodium bicarbonate (NaHCO₃) aqueous solution

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous THF.

-

Add potassium tert-butoxide solution to the mixture and stir at room temperature for 15 minutes.

-

Add the benzyl bromide derivative (3a) dissolved in THF to the reaction mixture.

-

Continue stirring at room temperature for 14 hours.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 1 M NaHCO₃ aqueous solution.

-

Collect the organic phase and back-extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the crude product, tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate (4a).

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical connections between the described experimental procedures.

Caption: Synthetic pathways originating from tert-butyl 3-hydroxyazetidine-1-carboxylate.

The following diagram provides a more detailed workflow for the synthesis and subsequent oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, highlighting the key reagents and steps involved.

Caption: Detailed workflow for the synthesis and oxidation of the target compound.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scintica.com [scintica.com]

- 3. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of 1-N-Boc-3-hydroxyazetidine from 1-benzylazetidin-3-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-N-Boc-3-hydroxyazetidine, a valuable building block in medicinal chemistry and drug development, starting from 1-benzylazetidin-3-ol. The described method is a highly efficient one-pot, two-step process that involves the debenzylation of the starting material followed by the in-situ N-Boc protection of the resulting azetidine intermediate.

Introduction

This compound is a key intermediate widely utilized in the synthesis of various pharmaceutical compounds. Its rigid four-membered ring structure and the presence of a protected nitrogen and a reactive hydroxyl group make it a versatile scaffold for introducing molecular diversity. This protocol outlines a straightforward and high-yielding procedure for its preparation from the commercially available 1-benzylazetidin-3-ol. The synthesis proceeds via a palladium-catalyzed hydrogenolysis to remove the N-benzyl protecting group, followed by the immediate protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O). This one-pot approach enhances efficiency by eliminating the need for isolation and purification of the potentially unstable 3-hydroxyazetidine intermediate.

Reaction Scheme

The overall transformation can be depicted as follows:

-

Debenzylation: 1-benzylazetidin-3-ol is subjected to catalytic hydrogenation to cleave the N-benzyl bond, yielding 3-hydroxyazetidine and toluene as a byproduct.

-

N-Boc Protection: The in-situ generated 3-hydroxyazetidine is immediately reacted with di-tert-butyl dicarbonate to afford the desired product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value |

| Reactants | |

| 1-benzylazetidin-3-ol | 1.0 equivalent |

| Palladium on Carbon (10 wt. %) | 0.05 equivalents (by weight) |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 equivalents |

| Solvent | |

| Methanol (MeOH) | Approx. 10 mL per gram of starting material |

| Reaction Conditions | |

| Hydrogen Pressure | 1 atmosphere (balloon) |

| Temperature | Room Temperature |

| Reaction Time (Debenzylation) | 12-16 hours |

| Reaction Time (Boc Protection) | 2-4 hours |

| Yield | |

| Typical Isolated Yield | 90-97% |

Experimental Protocol

Materials:

-

1-benzylazetidin-3-ol

-

10% Palladium on Carbon (Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH, anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

Step 1: Debenzylation

-

To a round-bottom flask, add 1-benzylazetidin-3-ol.

-

Dissolve the starting material in methanol (approximately 10 mL per gram of substrate).

-

Carefully add 10% palladium on carbon (5% by weight of the starting material).

-

Seal the flask with a septum and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 2: N-Boc Protection (One-Pot)

-

Once the debenzylation is complete, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

-

Transfer the filtrate to a clean round-bottom flask.

-

To the filtrate, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for an additional 2-4 hours at room temperature.

-

Monitor the formation of the product by TLC or LC-MS.

Step 3: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Visualized Experimental Workflow

Caption: One-pot synthesis workflow for this compound.

Safety Precautions

-

Palladium on carbon is flammable and should be handled with care, especially when dry. Filter the catalyst under a stream of inert gas if possible and do not allow the filter cake to dry completely.

-

Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.

-

Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.

Application Notes and Protocols for the Step-by-Step Boc Protection of 3-Hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1] 3-Hydroxyazetidine is a valuable building block in medicinal chemistry, and its N-Boc protected form, N-Boc-3-hydroxyazetidine, is a key intermediate in the synthesis of various pharmaceutical agents, including antibody-drug conjugates (ADCs) and PROTACs.[2][3] This document provides detailed application notes and experimental protocols for the Boc protection of 3-hydroxyazetidine.

The standard and most widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1] The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of 3-hydroxyazetidine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate that subsequently collapses to yield the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Boc protection of 3-hydroxyazetidine, allowing for an easy comparison of different methodologies.

| Starting Material | Reagents | Base/Catalyst | Solvent(s) | Reaction Time & Temp. | Yield | Reference |

| 3-Hydroxyazetidine hydrochloride | Di-tert-butyl dicarbonate, Sodium bicarbonate | Sodium bicarbonate | Water, Tetrahydrofuran | 12 hours at 25-30°C | High (not specified) | [4] |

| 1-Diphenylmethyl-3-hydroxyazetidine | 10% Palladium on carbon, Hydrogen, Di-tert-butyl dicarbonate | None mentioned for Boc protection step | Methanol | 1 hour at room temperature (for Boc step) | 97% | [5] |

| 3-Hydroxyazetidine (from hydrochloride salt) | Di-tert-butyl dicarbonate | Not explicitly stated, likely basic workup | Tetrahydrofuran | 18 hours at room temperature | 90.8% | [5] |

| General Amines | Di-tert-butyl dicarbonate | Sodium bicarbonate | Chloroform, Water | Reflux | High | [6] |

| General Amines | Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Dichloromethane or Acetonitrile | Not specified | High | [7] |

| General Amines | Di-tert-butyl dicarbonate | None | Water, Acetone | 8-12 minutes at room temperature | High | [8] |

Experimental Protocols

Below are detailed methodologies for the Boc protection of 3-hydroxyazetidine.

Protocol 1: Boc Protection of 3-Hydroxyazetidine Hydrochloride using Sodium Bicarbonate

This protocol is adapted from a procedure for the synthesis of N-Boc-3-hydroxyazetidine starting from its hydrochloride salt.[4]

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

Dissolve 3-hydroxyazetidine hydrochloride in water in a round-bottom flask.

-

Add sodium bicarbonate to the solution to neutralize the hydrochloride and act as a base.

-

Prepare a solution of di-tert-butyl dicarbonate in tetrahydrofuran.

-

Slowly add the di-tert-butyl dicarbonate solution to the aqueous mixture of 3-hydroxyazetidine and sodium bicarbonate.

-

Stir the reaction mixture at 25-30°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform a work-up which typically involves filtration and separation of the aqueous and organic layers.

-

The organic layer containing the product is then concentrated under reduced pressure.

-

Further purification, if necessary, can be achieved by column chromatography on silica gel.

Protocol 2: One-Pot Deprotection and Boc Protection from a Precursor

This protocol involves the deprotection of a precursor followed by in-situ Boc protection.[5]

Materials:

-

1-Diphenylmethyl-3-hydroxyazetidine

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol in a suitable reaction vessel.

-

Add 10% palladium on carbon catalyst to the solution.

-

Subject the mixture to catalytic hydrogenation at room temperature for 3 hours to remove the diphenylmethyl group.

-

After the deprotection is complete, remove the catalyst by filtration.

-

To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to afford pure 1-tert-butoxycarbonyl-3-hydroxyazetidine.[5]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the Boc protection of 3-hydroxyazetidine.

Experimental Workflow

Caption: General experimental workflow for Boc protection.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 3. This compound | CAS#:141699-55-0 | Chemsrc [chemsrc.com]

- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-N-Boc-3-hydroxyazetidine as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[][3]

This document provides detailed application notes and protocols for the use of 1-N-Boc-3-hydroxyazetidine, an alkyl chain-based linker, in the design and synthesis of PROTACs.[4] Azetidine-containing linkers are of interest due to their ability to introduce rigidity and defined vectors into the linker structure, which can favorably impact the formation of a productive ternary complex.

Rationale for Using this compound as a PROTAC Linker

The this compound moiety offers several advantages in PROTAC design:

-

Introduction of Rigidity: The four-membered azetidine ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty of forming the ternary complex and lead to improved degradation efficiency.

-

Defined Exit Vectors: The hydroxyl group on the azetidine ring provides a specific point for further chemical modification, allowing for controlled extension of the linker and precise positioning of the warhead and E3 ligase ligand.

-

Improved Physicochemical Properties: The incorporation of the polar hydroxyl group and the nitrogen atom of the azetidine ring can influence the solubility and cell permeability of the PROTAC molecule.

-

Synthetic Tractability: this compound is a commercially available building block that can be readily incorporated into synthetic schemes. The Boc-protecting group allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand.

Hypothetical PROTAC Example: "Azet-PROTAC-1"

To illustrate the application of this compound, we will use a hypothetical PROTAC, "Azet-PROTAC-1," designed to target a hypothetical protein kinase "PK-1" for degradation by the Cereblon (CRBN) E3 ligase.

Structure of Azet-PROTAC-1:

Synthesis of Azet-PROTAC-1

The synthesis of Azet-PROTAC-1 would involve a multi-step process, starting with the functionalization of this compound, followed by sequential coupling to the E3 ligase ligand and the POI warhead.

Synthetic Workflow

Caption: Synthetic workflow for Azet-PROTAC-1.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Functionalization of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of a bifunctional linker precursor (e.g., an acid chloride with a protected amine terminus) (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the functionalized azetidine intermediate.

Step 2: Boc Deprotection

-

Dissolve the functionalized azetidine intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling with Pomalidomide Derivative

-

Dissolve the deprotected azetidine intermediate (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 4: Coupling with PK-1 Warhead Derivative

-

Deprotect the terminal amine on the linker extension of the azetidine-pomalidomide conjugate.

-

Couple this intermediate with a PK-1 warhead derivative containing an activated carboxylic acid using similar conditions as described in Step 3.

-

Purify the final PROTAC molecule, Azet-PROTAC-1, by preparative HPLC.

Experimental Evaluation of Azet-PROTAC-1

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the biological evaluation of Azet-PROTAC-1.

Table 1: In Vitro Degradation of PK-1 by Azet-PROTAC-1

| Compound | DC50 (nM) | Dmax (%) |

| Azet-PROTAC-1 | 50 | 95 |

| Control PROTAC (Alkyl Linker) | 250 | 80 |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Potency of Azet-PROTAC-1

| Compound | IC50 (nM) |

| Azet-PROTAC-1 | 100 |

| PK-1 Inhibitor (Warhead alone) | 500 |

-

IC50: The concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Experimental Protocols

Protocol 1: Western Blotting for PK-1 Degradation

This protocol is for determining the dose-dependent degradation of the target protein PK-1.

Materials:

-

Cancer cell line expressing PK-1 (e.g., HeLa, HEK293T)

-

Azet-PROTAC-1 stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-